N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
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Overview
Description
“N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis . The structure of the obtained products was confirmed by these methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. The reactions involve (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods such as IR spectroscopy and NMR spectroscopy .Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It’s known that pyrimidine derivatives interact with their targets to modulate their activity . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
Given the reported targets, it can be inferred that the compound may influence pathways related to pain perception (via the vanilloid receptor 1), growth and metabolism (via the insulin-like growth factor 1 receptor), and various cellular processes (via the inhibited enzymes) .
Result of Action
Given the reported targets and inhibited enzymes, it can be inferred that the compound may have effects on pain perception, growth and metabolism, and various cellular processes .
Safety and Hazards
Future Directions
The future directions for the study of “N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide” and similar compounds could involve further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics . Additionally, the pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-10-16-12(15-6-5-14-11(2)19)9-13(17-10)18-7-3-4-8-18/h9H,3-8H2,1-2H3,(H,14,19)(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORCCXHULMPPOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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